

# Foreword: A Predictive and Comparative Approach to a Novel Structure

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## Compound of Interest

Compound Name: (3-Chloro-4-methoxyphenyl)thiourea

CAS No.: 85965-73-7

Cat. No.: B2844456

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The thiourea scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile coordination properties and wide spectrum of biological activities.<sup>[1]</sup> The molecule N-(**3-chloro-4-methoxyphenyl**)thiourea incorporates this potent core, functionalized with a chloro and a methoxy group—substituents known to modulate electronic properties, lipophilicity, and hydrogen bonding capabilities. While this specific compound is not extensively characterized in published literature, its structural analogs have been the subject of rigorous investigation.

This guide, therefore, adopts a predictive and comparative methodology, a common and essential approach in modern chemical research when confronting under-characterized molecules. By integrating computational chemistry with robust experimental data from closely related thiourea derivatives, we can construct a highly accurate and scientifically grounded model of the target molecule's structure and properties. This document serves not only as a repository of predicted data but also as a strategic workflow for researchers aiming to synthesize and validate the properties of new chemical entities.

## Section 1: Foundational and In Silico Structural Elucidation

Predictive analysis forms the initial phase of characterization, providing a theoretical framework to guide empirical investigation. For N-(**3-chloro-4-methoxyphenyl**)thiourea, we begin with its fundamental identifiers and progress to a sophisticated computational model of its three-dimensional geometry and electronic landscape.

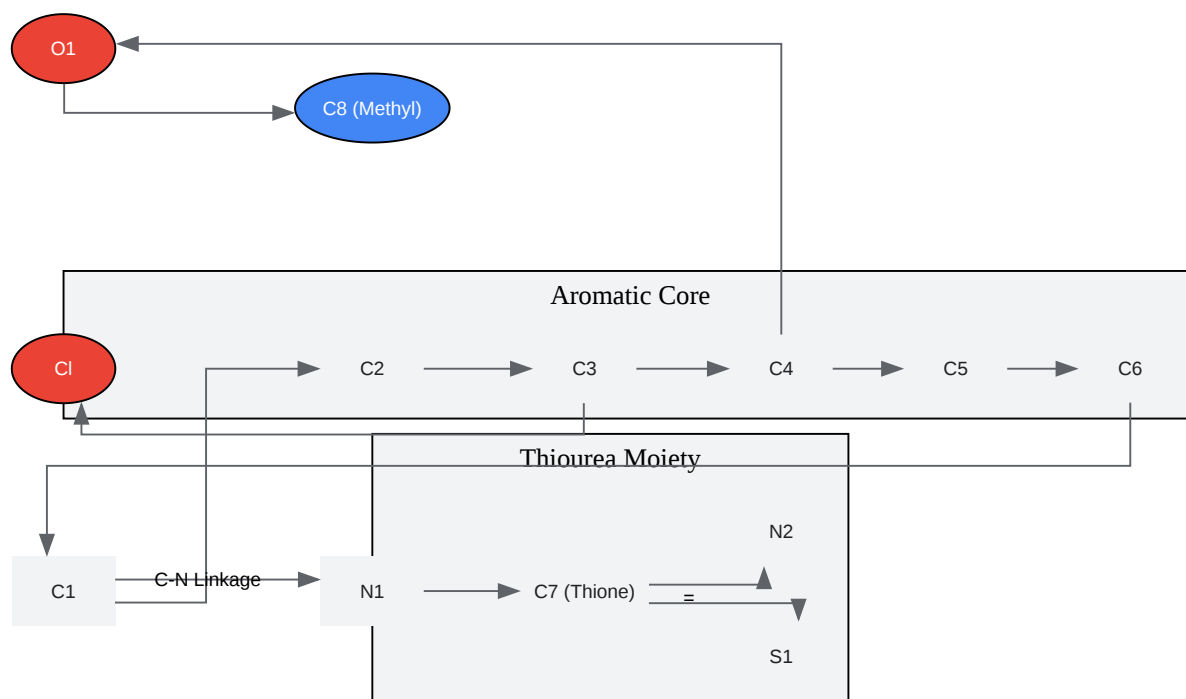
### Core Molecular Identifiers

The identity of N-(**3-chloro-4-methoxyphenyl**)thiourea is established by its unique chemical formula and internationally recognized identifiers.<sup>[2]</sup> These data are foundational for database searches, regulatory submissions, and theoretical calculations.

Identifier	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> OS	PubChem <sup>[2]</sup>
Monoisotopic Mass	216.0124 Da	PubChem <sup>[2]</sup>
SMILES	<chem>COC1=C(C=C(C=C1)NC(=S)N)Cl</chem>	PubChem <sup>[2]</sup>
InChIKey	AKTRN WGJV KXGOV-UHFFFAOYSA-N	PubChem <sup>[2]</sup>

### Molecular Topology and Conformational Analysis

The 2D structure reveals a phenyl ring substituted with chloro and methoxy groups at positions 3 and 4, respectively, linked to a terminal thiourea group. The thiourea moiety (N-C(S)-N) is known to exhibit significant resonance, influencing its planarity and bond characteristics.



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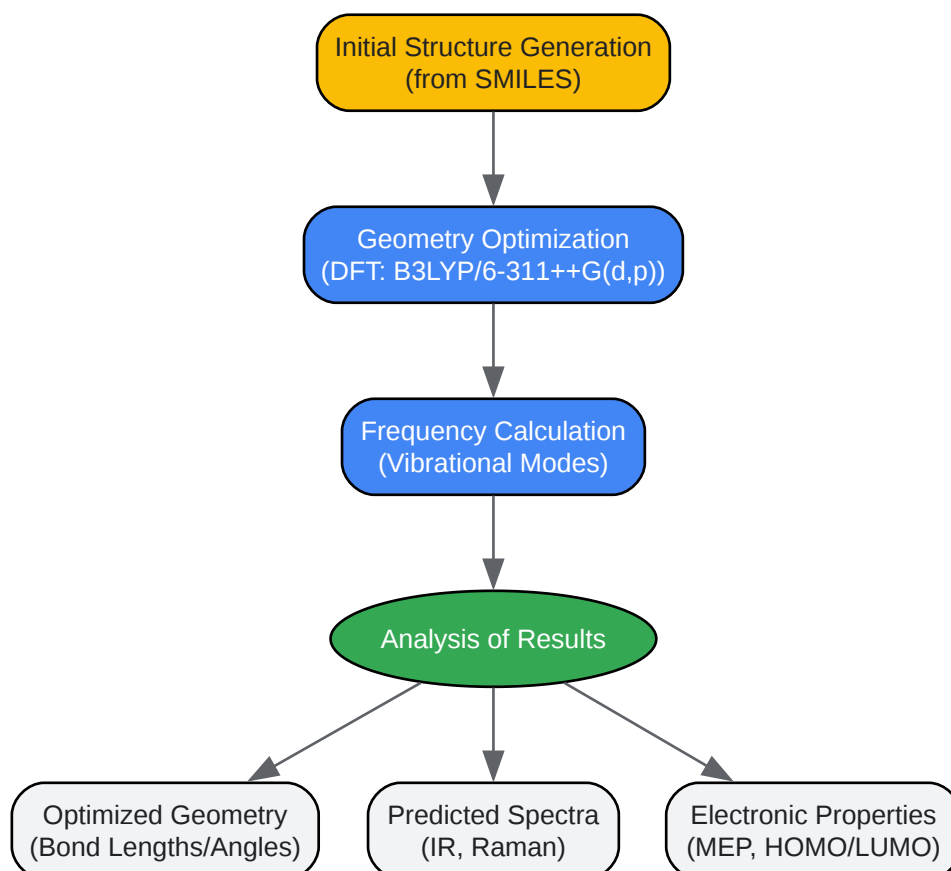
Caption: 2D topological representation of N-(**3-chloro-4-methoxyphenyl**)thiourea.

A critical structural feature of acylthiourea derivatives is the potential for intramolecular hydrogen bonding, typically between an N-H proton and a nearby acceptor atom, which stabilizes a planar conformation and forms a pseudo-six-membered ring.<sup>[3][4]</sup> For this terminal thiourea, intermolecular hydrogen bonding in the solid state is expected to dominate, likely forming centrosymmetric dimers via N-H...S interactions, a common packing motif in related crystal structures.<sup>[3][5]</sup>

## Density Functional Theory (DFT) Modeling

Causality Behind Method Selection: To predict the ground-state molecular geometry and vibrational frequencies in the absence of empirical X-ray data, Density Functional Theory (DFT)

is the industry standard. The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a well-validated balance of computational efficiency and accuracy for organic molecules, reliably reproducing experimental bond lengths, angles, and FT-IR spectra as demonstrated in numerous studies on thiourea analogs.[3][5][6]



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Caption: Standard computational workflow for theoretical molecular characterization.

Predicted Geometric Parameters: Based on DFT calculations and comparisons with published crystal structures of similar molecules, the key geometric parameters can be reliably estimated. [3][4][5]

Parameter	Predicted Value	Rationale / Comparative Basis
C=S Bond Length	~1.67 Å	Typical double bond character, consistent with analogs.[4]
C-N (Thiourea)	~1.35 - 1.39 Å	Partial double bond character due to resonance.
C-Cl Bond Length	~1.74 Å	Standard for chlorine on an sp <sup>2</sup> carbon.
C-O (Aryl-O)	~1.36 Å	Standard for aryl ethers.
N-C-S Bond Angle	~120 - 125°	Reflects sp <sup>2</sup> hybridization of the central carbon.
Phenyl-N-C Angle	~125 - 130°	Steric and electronic effects influence this angle.

## Section 2: Predicted Spectroscopic Signature

Spectroscopy is the primary method for structural confirmation. By analyzing the published spectra of closely related analogs, we can predict the characteristic spectroscopic fingerprint of N-(3-chloro-4-methoxyphenyl)thiourea with high confidence.

### Predicted FT-IR Spectrum

The infrared spectrum reveals the vibrational modes of a molecule's functional groups. The following table outlines the expected absorption bands, benchmarked against experimentally verified thiourea derivatives.[3][7]

Functional Group	Predicted Wavenumber (cm <sup>-1</sup> )	Description and Comparative Notes
N-H Stretch	3100 - 3300	Broad signals typical of thiourea N-H groups. Position and shape are sensitive to hydrogen bonding.[3]
Aromatic C-H Stretch	3000 - 3100	Sharp peaks just above 3000 cm <sup>-1</sup> .
Aliphatic C-H Stretch	2840 - 2960	From the -OCH <sub>3</sub> group.[7]
C=S Stretch	750 - 850	A key, though sometimes weak, band characteristic of the thione group. Often coupled with C-N modes.[3]
C-N Stretch	1350 - 1400	Strong band associated with the thiourea backbone.[3]
Aromatic C=C Stretch	1500 - 1600	Multiple sharp bands characteristic of the phenyl ring.
C-O-C Asymmetric Stretch	~1250	Strong band typical for aryl ethers.
C-Cl Stretch	650 - 750	In the lower frequency region, confirming the chloro-substituent.

## Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectra

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom. Predictions are based on established substituent effects on the phenyl ring and data from analogous compounds.[3][7][8]

<sup>1</sup>H NMR (in DMSO-d<sub>6</sub>, 400 MHz):

- δ ~9.5-10.0 ppm (s, 1H): N-H proton adjacent to the phenyl ring.

- $\delta$  ~7.5-8.0 ppm (br s, 2H): Terminal -NH<sub>2</sub> protons, often broad and exchangeable.
- $\delta$  ~7.4 ppm (d, J=2 Hz, 1H): Aromatic proton at C2, ortho to the -NH group and meta to the -Cl group.
- $\delta$  ~7.2 ppm (dd, J=8, 2 Hz, 1H): Aromatic proton at C6, ortho to the -NH group and ortho to the -Cl group.
- $\delta$  ~7.0 ppm (d, J=8 Hz, 1H): Aromatic proton at C5, ortho to the -OCH<sub>3</sub> group and meta to the -NH group.
- $\delta$  ~3.8 ppm (s, 3H): Methoxy (-OCH<sub>3</sub>) protons.

<sup>13</sup>C NMR (in DMSO-d<sub>6</sub>, 100 MHz):

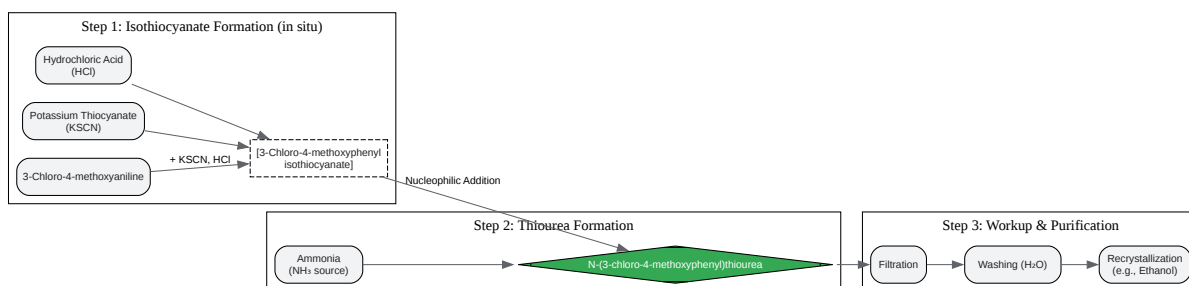
- $\delta$  ~180-183 ppm: Thiocarbonyl (C=S) carbon, the most downfield signal.[7]
- $\delta$  ~155 ppm: Aromatic carbon C4, attached to the electron-donating -OCH<sub>3</sub> group.
- $\delta$  ~120-135 ppm: Aromatic carbons C1, C2, C5, C6. Specific shifts are influenced by the combined electronic effects of all substituents.
- $\delta$  ~122 ppm: Aromatic carbon C3, attached to the -Cl group.
- $\delta$  ~56 ppm: Methoxy (-OCH<sub>3</sub>) carbon.[7]

## Section 3: Proposed Synthesis and Crystallization Strategy

A robust and reproducible synthesis is paramount for obtaining a pure sample for characterization and screening. The proposed methodology is based on well-established, high-yielding reactions for thiourea synthesis.[9][10]

### Synthetic Pathway

The most direct and widely used method involves the reaction of a primary amine with an in-situ generated isothiocyanate. This avoids the isolation of the often-unstable isothiocyanate intermediate.



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Caption: Proposed two-step, one-pot synthesis of the title compound.

## Detailed Experimental Protocol

This protocol is a self-validating system adapted from proven methodologies for analogous syntheses.<sup>[4][10]</sup>

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxyaniline (10 mmol) in acetone (50 mL).
- **Isothiocyanate Generation:** To the stirred solution, add concentrated hydrochloric acid (2 mL) dropwise. Subsequently, add a solution of potassium thiocyanate (12 mmol) in water (10 mL).
- **Reaction:** The reaction mixture is typically stirred at room temperature for 4-6 hours or gently refluxed for 1-2 hours to ensure complete formation of the isothiocyanate intermediate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

- **Amine Addition:** Cool the mixture to room temperature and add a source of ammonia, such as an aqueous solution of ammonium hydroxide (20 mmol), dropwise.
- **Precipitation:** Stir the mixture for an additional 2-4 hours at room temperature. The formation of a solid precipitate indicates product formation.
- **Isolation:** Filter the solid product using a Büchner funnel. Wash the crude product thoroughly with distilled water to remove any inorganic salts.
- **Purification:** Recrystallize the crude solid from a suitable solvent, such as aqueous ethanol or methanol, to yield pure N-(**3-chloro-4-methoxyphenyl**)thiourea as a crystalline solid.
- **Characterization:** Dry the purified product under vacuum and characterize using FT-IR, <sup>1</sup>H NMR, <sup>13</sup>C NMR, and elemental analysis to confirm its structure and purity.

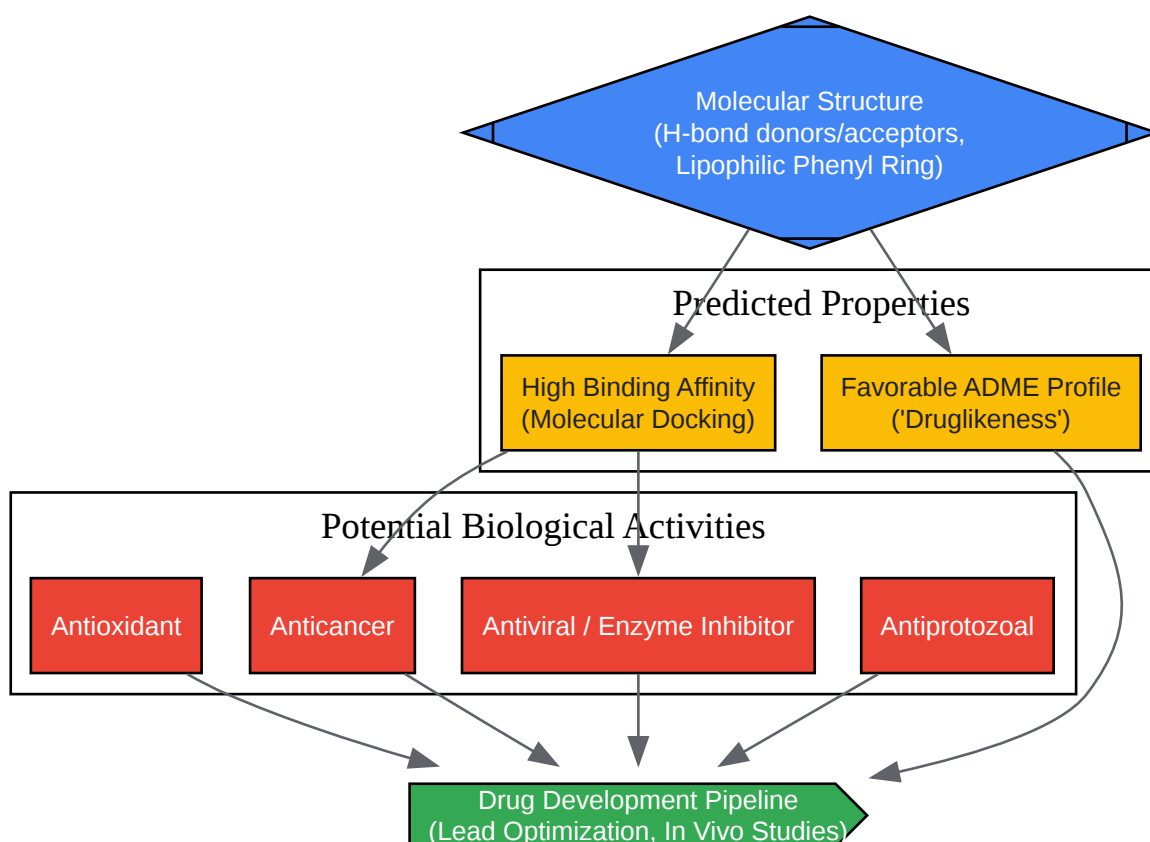
## Strategy for Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is the definitive method for structural elucidation.

- **Technique:** Slow evaporation is the most straightforward method.
- **Solvent System:** Based on analogs, a mixture of a good solvent (like DMF or ethanol) and a poorer solvent (like water or hexane) is effective. A 1:1 mixture of ethanol and dimethylformamide has proven successful for similar structures.[4]
- **Procedure:** Dissolve the purified compound in a minimal amount of the chosen solvent system at a slightly elevated temperature. Allow the solution to cool to room temperature slowly and undisturbed in a loosely covered vial. Crystal formation should occur over several days.

## Section 4: Relevance in Drug Discovery and Development

The structural features of N-(**3-chloro-4-methoxyphenyl**)thiourea suggest a strong potential for biological activity, positioning it as a molecule of interest for drug development professionals.



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Caption: The logical progression from molecular structure to drug development potential.

- Privileged Scaffold: The thiourea moiety is a known privileged structure capable of forming key hydrogen bonds with biological targets such as kinases, proteases, and other enzymes. [\[1\]\[11\]](#)
- Antioxidant Potential: Many thiourea derivatives exhibit significant antioxidant activity by scavenging free radicals, a property relevant to combating oxidative stress-related diseases. [\[1\]\[10\]](#)
- Enzyme Inhibition: The combination of the thiourea core and the substituted phenyl ring makes this compound a candidate for enzyme inhibition. Molecular docking studies on similar molecules have shown strong binding affinities to targets like the SARS-CoV-2 main protease. [\[3\]\[12\]](#)

- Antiprotozoal Activity: Thiourea derivatives have also demonstrated promising activity against various protozoa, including Leishmania and Trypanosoma species, making this an important area for future screening.[\[11\]](#)

The next logical step for this molecule would be its synthesis and screening against a panel of biological targets, guided by molecular docking studies to prioritize assays where its structural features are most likely to result in high binding affinity.

## Conclusion and Future Directions

This guide has presented a comprehensive, albeit predictive, analysis of the molecular structure of N-(**3-chloro-4-methoxyphenyl**)thiourea. Through a synthesis of computational modeling and comparative analysis of experimentally validated analogs, we have established a robust hypothesis for its geometric, spectroscopic, and electronic properties. The proposed synthetic route is reliable and provides a clear path for researchers to produce the material for empirical validation.

The true value of this molecule will be unlocked through the following future work:

- Synthesis and Purification: Execution of the proposed synthetic protocol.
- Full Spectroscopic and Crystallographic Characterization: Confirmation of the predicted structure using FT-IR, NMR, and single-crystal X-ray diffraction.
- Biological Screening: Evaluation of its antioxidant, anticancer, antimicrobial, and enzyme inhibition activities to validate its potential as a lead compound in drug discovery.

This foundational work provides the necessary theoretical underpinning to justify and accelerate the empirical investigation of a promising new chemical entity.

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